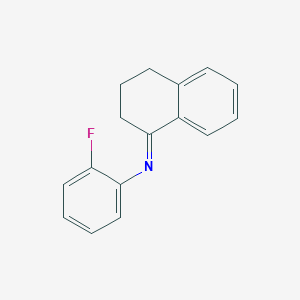
Benzenamine, N-(3,4-dihydro-1(2H)-naphthalenylidene)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is an organic compound that features a naphthalene ring system fused with a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2-fluoroaniline. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 3,4-Dihydronaphthalen-1(2H)-amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share the naphthalene ring system and are often studied for similar applications.
Fluoroaniline derivatives: Compounds with fluorinated aniline moieties are also explored for their unique chemical and biological properties.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is unique due to the combination of the naphthalene ring system and the fluorinated aniline moiety, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and specificity in various chemical and biological contexts.
Biological Activity
Benzenamine, N-(3,4-dihydro-1(2H)-naphthalenylidene)-2-fluoro-, also known by its CAS number 146364-05-8, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for Benzenamine, N-(3,4-dihydro-1(2H)-naphthalenylidene)-2-fluoro- is C16H14FN. The structure consists of a naphthalene derivative with a fluorine substituent on the aniline moiety. This configuration is critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within cells, leading to therapeutic effects.
- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that are crucial for maintaining physiological balance.
Anticancer Activity
A study focusing on structurally related compounds demonstrated significant anticancer properties through apoptosis induction in cancer cell lines. Benzenamine derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is essential for minimizing side effects in therapeutic applications.
Antimicrobial Effects
Another research highlighted the antimicrobial activity of similar benzenamine derivatives against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Data Table: Biological Activities
Properties
CAS No. |
646502-86-5 |
|---|---|
Molecular Formula |
C16H14FN |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14FN/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-10H,5,7,11H2 |
InChI Key |
ZWTQZWZWXPRIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















